2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloroacetamide group attached to an indole moiety, making it a valuable scaffold for various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Action Environment
It is known that the action of many indole derivatives can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated with 2-chloroethylamine to introduce the ethylamine side chain.
Acylation: The final step involves the acylation of the amine group with chloroacetyl chloride to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Electrophilic Substitution: Reagents include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole moiety.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar structure but with a different substitution pattern on the indole ring.
N-(2-chloroethyl)-N-(2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with variations in the alkylation pattern.
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHHDDCCDCZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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